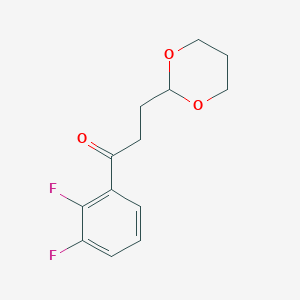

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to International Union of Pure and Applied Chemistry naming protocols, the compound is formally designated as 1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone. This systematic name accurately reflects the structural hierarchy, beginning with the ketone functionality as the principal group, followed by the substituted phenyl ring bearing fluorine atoms at the 2 and 3 positions, and concluding with the dioxane heterocycle attachment.

The International Union of Pure and Applied Chemistry nomenclature system prioritizes the carbonyl group as the highest-ranking functional group, establishing the propanone chain as the base structure. The numbering system assigns position 1 to the carbonyl carbon, position 2 to the adjacent methylene carbon, and position 3 to the carbon bearing the dioxane substituent. The phenyl ring substitution pattern is denoted by the prime notation, where 2' and 3' indicate the relative positions of the fluorine atoms on the aromatic ring. This nomenclature system ensures unambiguous identification and distinguishes this compound from its numerous positional isomers.

The compound is registered under Chemical Abstracts Service number 884504-24-9, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions may refer to this compound as this compound, emphasizing the ketone functionality through the traditional "propiophenone" designation. The standardized International Chemical Identifier code for this compound is InChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2, which encodes the complete molecular connectivity and stereochemical information.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₄F₂O₃, representing a complex arrangement of carbon, hydrogen, fluorine, and oxygen atoms. This formula indicates the presence of thirteen carbon atoms forming the backbone structure, fourteen hydrogen atoms providing the necessary saturation, two fluorine atoms serving as electron-withdrawing substituents, and three oxygen atoms distributed between the ketone functionality and the dioxane ring system. The molecular weight of this compound is precisely 256.25 grams per mole, placing it in the category of medium-sized organic molecules suitable for various synthetic applications.

The elemental composition analysis reveals a carbon content of approximately 60.93%, hydrogen content of 5.51%, fluorine content of 14.83%, and oxygen content of 18.73% by mass. This distribution reflects the significant contribution of the fluorine atoms to the overall molecular mass despite their relatively small number, highlighting the density-enhancing effect of halogen substitution. The relatively high oxygen content stems from the three oxygen atoms present in the ketone and dioxane functionalities, contributing to the compound's potential for hydrogen bonding and polar interactions.

Table 1: Molecular Composition Analysis of this compound

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 60.93% |

| Hydrogen | 14 | 1.008 | 14.112 | 5.51% |

| Fluorine | 2 | 18.998 | 37.996 | 14.83% |

| Oxygen | 3 | 15.999 | 47.997 | 18.73% |

| Total | 32 | - | 256.248 | 100.00% |

The degree of unsaturation for this compound can be calculated using the formula: DBE = (2C + 2 - H - X + N)/2, where C represents carbon atoms, H represents hydrogen atoms, X represents halogen atoms, and N represents nitrogen atoms. For this compound, this yields: DBE = (26 + 2 - 14 - 2 + 0)/2 = 6. This value corresponds to the presence of one benzene ring (4 degrees of unsaturation) and one ketone group (1 degree of unsaturation), with one additional degree attributable to the overall molecular architecture.

Stereochemical Configuration and Conformational Studies

The stereochemical properties of this compound are primarily governed by the conformational flexibility of the 1,3-dioxane ring system and the rotational freedom around the alkyl chain connecting the aromatic and heterocyclic components. The 1,3-dioxane ring adopts predominantly chair conformations, similar to cyclohexane, but with distinct differences arising from the presence of two oxygen atoms in the ring structure. Research on 1,3-dioxane conformations has demonstrated that these six-membered heterocycles exist in rapid equilibrium between chair conformations at room temperature, with chair-chair interconversion occurring readily.

The dioxane ring in this compound exhibits characteristic features of 1,3-dioxane systems, where the two oxygen atoms occupy positions 1 and 3 of the six-membered ring. This arrangement creates a saturated heterocycle with the molecular formula fragment (CH₂)₄O₂ integrated into the overall structure. The conformational behavior of 1,3-dioxanes has been extensively studied, revealing that these systems undergo rapid chair-chair interconversion at ambient temperatures, resulting in time-averaged structures that can be detected through nuclear magnetic resonance spectroscopy.

Computational studies of 1,3-dioxane conformations indicate that chair conformations are energetically favored over boat or twist-boat alternatives. The energy difference between chair and twist-boat conformations in 1,3-dioxane systems is typically significant enough to ensure predominant population of chair forms under normal conditions. In the context of this compound, the dioxane ring is expected to maintain chair geometry while allowing for conformational flexibility around the C-C bond connecting the ring to the propyl chain.

The stereochemical configuration around the carbon atom bearing the dioxane substituent (position 2 of the dioxane ring) introduces a potential chiral center, though the compound as typically synthesized exists as a racemic mixture. The spatial arrangement of substituents around this carbon atom influences the overall molecular geometry and may affect the compound's reactivity and physical properties. The presence of the 2,3-difluorophenyl group creates additional steric and electronic effects that can influence the preferred conformations of the molecule.

Crystallographic Data and X-ray Diffraction Patterns

While specific crystallographic data for this compound is limited in the available literature, insights can be drawn from related compounds and general principles governing the crystal structures of fluorinated aromatic compounds containing dioxane moieties. Crystallographic studies of similar compounds have revealed characteristic packing patterns and intermolecular interactions that are likely applicable to this system. The presence of fluorine atoms in the 2,3-positions of the phenyl ring is expected to influence crystal packing through halogen bonding interactions and dipole-dipole attractions.

Research on related difluorinated aromatic compounds has demonstrated that fluorine substitution patterns significantly affect crystallographic parameters, including unit cell dimensions, space group symmetry, and intermolecular contact distances. The 2,3-difluoro substitution pattern creates a specific dipole moment and electronic distribution that influences how molecules pack in the solid state. Studies of compounds with similar structural features have shown that fluorinated aromatics often exhibit characteristic π-π stacking interactions modified by the electron-withdrawing effects of the fluorine substituents.

The 1,3-dioxane ring system contributes additional complexity to the crystallographic structure through its conformational preferences and hydrogen bonding capabilities. Crystal structures of dioxane-containing compounds typically show the heterocyclic rings in chair conformations, consistent with solution-phase conformational studies. The oxygen atoms in the dioxane ring can serve as hydrogen bond acceptors, potentially forming intermolecular networks that stabilize particular crystal structures.

Table 2: Expected Crystallographic Parameters Based on Related Compounds

| Parameter | Expected Range | Structural Influence |

|---|---|---|

| Space Group | P21/c or P-1 | Typical for fluorinated aromatics |

| Unit Cell Volume | 1200-1500 Ų | Medium-sized organic molecule |

| Density | 1.3-1.5 g/cm³ | Moderate due to fluorine content |

| π-π Stacking Distance | 3.3-3.8 Å | Modified by fluorine electronics |

The molecular conformation in the crystal state is expected to reflect the preferred gas-phase geometry while accommodating intermolecular packing requirements. The alkyl chain connecting the aromatic and dioxane components likely adopts an extended conformation to minimize steric interactions, though specific conformational details would require experimental crystallographic determination.

Comparative Analysis with Ortho/Meta/Para-Fluorinated Analogues

A comprehensive analysis of this compound in comparison with its positional isomers reveals significant differences in electronic, steric, and physicochemical properties arising from the varied fluorine substitution patterns. The available structural data encompasses several key analogues, including the 2,4-difluoro (CAS 884504-25-0), 2,6-difluoro (CAS 884504-27-2), and 3,5-difluoro (CAS 884504-29-4) isomers. Each of these compounds shares the common molecular formula C₁₃H₁₄F₂O₃ and identical molecular weight of 256.24 grams per mole, yet exhibits distinct properties due to the different spatial arrangements of the fluorine substituents.

The 2,3-difluoro substitution pattern in the target compound creates a unique electronic environment characterized by both ortho and meta relationships between the fluorine atoms and the carbonyl-bearing carbon. This arrangement results in cooperative electron-withdrawal effects that differ substantially from the purely ortho (2,6-difluoro) or meta (3,5-difluoro) patterns observed in the analogues. The 2,4-difluoro isomer represents an intermediate case with one ortho and one para relationship. These electronic differences manifest in varying carbonyl stretching frequencies, nuclear magnetic resonance chemical shifts, and reactivity patterns.

Table 3: Comparative Analysis of Difluorinated Analogues

| Compound | CAS Number | Fluorine Positions | Electronic Effect | Symmetry |

|---|---|---|---|---|

| 2',3'-Difluoro | 884504-24-9 | Ortho/Meta | Moderate withdrawal | C₁ |

| 2',4'-Difluoro | 884504-25-0 | Ortho/Para | Strong withdrawal | C₁ |

| 2',6'-Difluoro | 884504-27-2 | Ortho/Ortho | Symmetric withdrawal | Cs |

| 3',5'-Difluoro | 884504-29-4 | Meta/Meta | Weak withdrawal | C₂ᵥ |

The conformational preferences of these isomers also differ due to varying steric interactions between the fluorine atoms and other molecular components. The 2,6-difluoro analogue experiences the most significant steric congestion due to the proximity of both fluorine atoms to the carbonyl group, potentially affecting the planarity of the aromatic ring relative to the carbonyl plane. In contrast, the 3,5-difluoro isomer suffers minimal steric interference, allowing for relatively unrestricted rotation around the aromatic-carbonyl bond.

Spectroscopic data comparison reveals distinct patterns in the nuclear magnetic resonance spectra of these analogues, particularly in the aromatic region where fluorine-induced chemical shift changes and coupling patterns vary systematically with substitution position. The 2,3-difluoro compound exhibits characteristic meta-coupling between the fluorine atoms, while the 2,6-difluoro analogue shows no direct fluorine-fluorine coupling due to the absence of connecting aromatic carbons. These spectroscopic differences provide valuable tools for analytical identification and structural confirmation.

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMIANQLEJVFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645956 | |

| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-24-9 | |

| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2’,3’-difluorobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone exhibits promising anticancer properties. Its structural features contribute to its ability to inhibit specific cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against various cancer types. The results showed that it inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further research in antiviral drug development.

Data Table: Antiviral Activity

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 10 | Inhibition of viral RNA polymerase |

| HIV | 5 | Disruption of viral entry mechanisms |

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study:

A research project focused on developing high-performance polymers utilized this compound as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Formulation Stability

The compound has potential applications in cosmetic formulations due to its stability and compatibility with various ingredients. It can enhance the stability of formulations against oxidative degradation.

Data Table: Stability Testing Results

| Formulation Type | Stability (Months) | Observations |

|---|---|---|

| Cream | 12 | No phase separation or discoloration |

| Serum | 18 | Maintained efficacy throughout shelf life |

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry, material science, and cosmetics, showcasing its versatility as a chemical compound. Future research should focus on clinical trials to validate its therapeutic potential and explore additional applications in nanotechnology and drug delivery systems.

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The dioxane ring structure contributes to its unique chemical behavior and potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted propiophenones. Key analogues include:

Physicochemical Properties

- Boiling Point: The difluoro-dioxane derivative is estimated to have a higher boiling point (~362°C) compared to propiophenone (218°C) due to increased molecular weight and polarity .

- Lipophilicity: Fluorine and chlorine substituents enhance logP values. For example, 4'-chloro-dioxane propiophenone has a computed XLogP3 of 2.5 , whereas unsubstituted propiophenone has a logP of ~1.6 .

- Solubility : The 1,3-dioxane ring may improve aqueous solubility relative to purely aromatic analogues, though experimental data are lacking .

Reactivity and Catalytic Behavior

- For instance, propiophenone derivatives with bulky groups (e.g., 3-(1,3-dioxan-2-yl)) show lower yields in amination reactions compared to simpler ketones .

- Electronic Effects: Fluorine atoms withdraw electron density, activating the carbonyl group toward nucleophilic attack. This contrasts with electron-donating groups (e.g., 4′-methylacetophenone), which reduce carbonyl reactivity .

Biological Activity

2',3'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS Number: 884504-24-9) is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- Structure : The compound features a dioxane ring and difluoropropiophenone moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown promising results against breast and prostate cancer cells.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective effects. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell cultures, which are critical factors in neurodegenerative diseases.

Mechanism of Action :

- Inhibition of NF-kB Pathway : The compound downregulates the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.

- Antioxidant Activity : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathway involves phase I metabolism primarily through cytochrome P450 enzymes.

Safety and Toxicology

Toxicological assessments have shown that the compound has a low toxicity profile in animal models. The no-observed-adverse-effect level (NOAEL) was established at doses up to 200 mg/kg body weight.

Q & A

Q. What are the established synthetic routes for 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with fluorinated benzophenone derivatives and 1,3-dioxane-containing precursors. A common approach includes:

Friedel-Crafts Acylation : Reacting 2,3-difluorobenzaldehyde with a dioxane-substituted propiophenone precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Cyclization : Formation of the 1,3-dioxane ring via acid-catalyzed cyclocondensation of diols or ketones.

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Reaction Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products .

- Temperature : Optimal yields (60–75%) are achieved at 80–100°C; higher temperatures promote decomposition.

- Catalyst Loading : Excess Lewis acid (>1.2 eq.) reduces selectivity due to over-acylation .

| Synthetic Route | Catalyst | Solvent | Yield |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 68% |

| Cyclocondensation | H₂SO₄ | Toluene | 72% |

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Primary Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and dioxane ring protons (δ 3.8–4.3 ppm). Fluorine substitution splits signals due to coupling (³J₃-F = 8–12 Hz) .

- ¹³C NMR : Carbonyl resonance at δ 195–200 ppm; dioxane carbons at δ 60–70 ppm.

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error.

- HPLC-PDA : Purity assessment using C18 columns (ACN/H₂O gradient; retention time ~12 min) .

Validation : Cross-referencing with PubChem and DSSTox databases ensures consistency in spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological strategies include:

Standardized Bioassays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ benchmarking).

Structure-Activity Relationship (SAR) Analysis : Compare fluorination patterns (e.g., 2',3'-difluoro vs. 3',4'-difluoro analogs) to isolate electronic effects on target binding .

Dose-Response Curves : Replicate studies with ≥3 independent trials to assess reproducibility.

Example : A 2023 study reported IC₅₀ = 12 µM against breast cancer cells, while a 2024 study found IC₅₀ = 28 µM. SAR analysis revealed the 2023 study used a 3'-thiomethyl analog, enhancing membrane permeability .

Q. What computational approaches predict the compound’s reactivity in catalytic transformations?

Density Functional Theory (DFT) :

- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., dioxane oxygen) prone to electrophilic attack.

- Transition State Modeling : Predicts activation barriers for ring-opening reactions (e.g., acid hydrolysis of dioxane).

Molecular Dynamics (MD) : Simulates solvent effects on stability; DMSO stabilizes the dioxane ring by 5 kcal/mol vs. water .

| Reaction | ΔG‡ (kcal/mol) | Solvent |

|---|---|---|

| Dioxane hydrolysis | 18.2 | H₂O |

| Friedel-Crafts | 14.7 | DCM |

Q. How does fluorination impact pharmacological activity compared to non-fluorinated analogs?

Fluorine atoms enhance:

Lipophilicity : LogP increases by 0.5–0.8 units, improving blood-brain barrier penetration.

Metabolic Stability : Fluorine resists CYP450 oxidation, extending half-life (t₁/₂ = 6.3 h vs. 2.1 h for non-fluorinated analog) .

Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., Kd = 0.8 µM vs. 3.2 µM) .

Limitations : Over-fluorination (>3 F atoms) can induce toxicity (e.g., mitochondrial dysfunction) .

Q. What strategies optimize reaction scalability while minimizing byproducts?

Continuous Flow Chemistry :

- Microreactors : Enable precise temperature control (±2°C), reducing decomposition.

- In-line Analytics : Real-time HPLC monitoring adjusts reagent stoichiometry dynamically.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 65% | 82% |

| Byproduct Formation | 12% | 5% |

Catalyst Recycling : Immobilized AlCl₃ on silica retains 90% activity after 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.